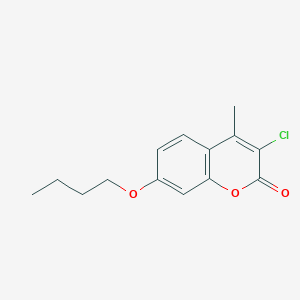
7-Butoxy-3-chloro-4-methylchromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-3-chloro-4-methylchromen-2-one typically involves the reaction of 4-methyl-7-hydroxychromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The chloro group is introduced through chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 7-Butoxy-3-chloro-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromenones with various functional groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, optical brighteners, and fluorescent probes.
作用机制
The mechanism of action of 7-Butoxy-3-chloro-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, the compound’s anti-inflammatory properties are linked to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
相似化合物的比较
4-Methyl-7-hydroxychromen-2-one: A precursor in the synthesis of 7-Butoxy-3-chloro-4-methylchromen-2-one.
7-Hydroxy-4-methylchromen-2-one: Known for its anticoagulant properties.
3-Chloro-4-methylchromen-2-one: Shares structural similarities but lacks the butoxy group.
Uniqueness: this compound stands out due to the presence of the butoxy group, which enhances its lipophilicity and potentially improves its biological activity and solubility in organic solvents. This unique structural feature differentiates it from other chromenone derivatives and contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
7-butoxy-3-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-7-17-10-5-6-11-9(2)13(15)14(16)18-12(11)8-10/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNMUMXJBLSCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
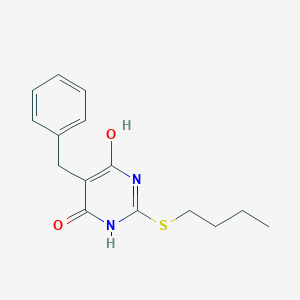
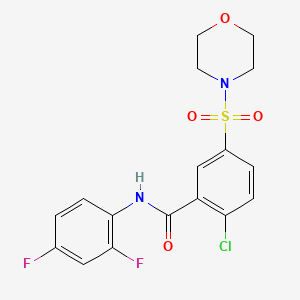
![1-(1-hydroxyethyl)-17-[2-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163472.png)
![2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine;oxalic acid](/img/structure/B5163479.png)
![N-(4-bromophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-1,3,5-triazin-2-amine](/img/structure/B5163486.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide](/img/structure/B5163494.png)
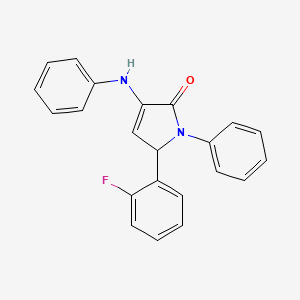
![3-(3-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5163511.png)
![N-(2-chlorophenyl)-2-(1-{2-[4-(2-fluorophenyl)piperazino]acetyl}-3-oxo-2-piperazinyl)acetamide](/img/structure/B5163517.png)
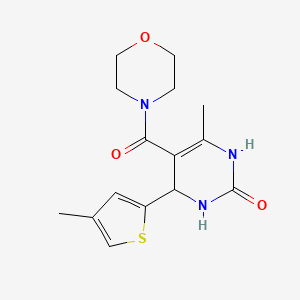
![1-[2-(1-azepanyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5163529.png)
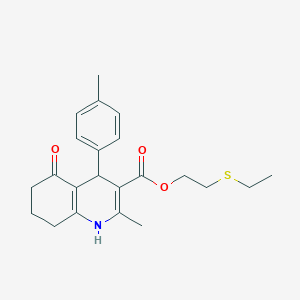
![(2Z)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163546.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5163553.png)
